molecular formula C16H19ClN4O2 B2930736 1-(3-chloro-2-methylphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1396559-53-7

1-(3-chloro-2-methylphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No.: B2930736
CAS No.: 1396559-53-7
M. Wt: 334.8
InChI Key: KBNUQQZMWAWFKY-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea (CAS: 1396559-53-7) is a urea derivative featuring a pyrimidinone heterocyclic core substituted with an ethyl group at the 4-position. Its molecular formula is C₁₆H₁₉ClN₄O₂, with a molecular weight of 334.80 g/mol (Fig. 1). The compound includes a 3-chloro-2-methylphenyl group attached to the urea moiety and a 4-ethyl-6-oxopyrimidinyl ethyl chain . The Smiles representation (CCc1cc(=O)n(CCNC(=O)Nc2cccc(Cl)c2C)cn1) highlights its structural complexity.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-3-12-9-15(22)21(10-19-12)8-7-18-16(23)20-14-6-4-5-13(17)11(14)2/h4-6,9-10H,3,7-8H2,1-2H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNUQQZMWAWFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea derivatives with heterocyclic cores are widely explored for their pharmacological properties. Below is a comparative analysis of the target compound and its analogs (Table 1):

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Heterocyclic Core Reported Activity
Target Compound (1396559-53-7) C₁₆H₁₉ClN₄O₂ 334.80 3-Chloro-2-methylphenyl, 4-ethylpyrimidinone Pyrimidinone Not reported
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea C₂₀H₁₇ClF₃N₃O 420.82 4-Chlorophenyl, 3-(trifluoromethyl)phenyl Pyridine In vitro anticancer activity (IC₅₀: 2–10 μM)
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea (933253-86-2) C₂₃H₂₃ClN₆O 434.92 3-Chlorophenyl, pyrrolidinyl-pyrimidine Pyrimidine Not reported
1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3,5-dimethoxyphenyl)urea (1058175-25-9) C₂₂H₂₃ClN₄O₄ 442.90 3,5-Dimethoxyphenyl, 4-chlorophenylpyridazinyl Pyridazinone Not reported
1-(3-Chloro-4-fluorophenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (1049291-23-7) C₂₁H₂₀ClFN₄O₃ 430.90 3-Chloro-4-fluorophenyl, 4-ethoxyphenylpyridazinyl Pyridazinone Not reported

Key Observations

Heterocyclic Core Variations: The target compound’s pyrimidinone core (a six-membered ring with two nitrogen atoms and a ketone group) contrasts with pyridazinone analogs (six-membered ring with two adjacent nitrogen atoms and a ketone) in and . The pyridine-based compound in lacks a ketone but includes a trifluoromethyl group, enhancing metabolic stability and lipophilicity .

Alkyl and Alkoxy Chains: The target compound’s ethyl group (pyrimidinone 4-position) may improve membrane permeability compared to the ethoxy group in .

Biological Activity: Only the pyridine-based analog () reports in vitro anticancer activity (IC₅₀: 2–10 μM), likely due to its trifluoromethylphenyl group, which is known to enhance potency in kinase inhibitors . The absence of activity data for the target compound suggests further pharmacological evaluation is needed.

Molecular Weight and Drug-Likeness: The target compound (334.80 g/mol) falls within Lipinski’s rule of five (<500 g/mol), suggesting favorable bioavailability. Pyridazinone derivatives (–7) exceed 400 g/mol, which may limit blood-brain barrier penetration .

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